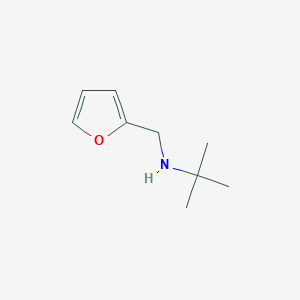

N-(tert-butyl)-N-(2-furylmethyl)amine

Overview

Description

N-(tert-butyl)-N-(2-furylmethyl)amine is an organic compound that belongs to the class of amines Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups

Mechanism of Action

Target of Action

Furan derivatives have been noted for their remarkable therapeutic efficacy , suggesting that they may interact with a variety of biological targets.

Mode of Action

Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . For instance, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) has been identified as a potential cognitive enhancer with monoamine oxidase (MAO) inhibitor properties . This suggests that N-(furan-2-ylmethyl)-2-methylpropan-2-amine might interact with its targets in a similar manner, potentially enhancing monoaminergic transmission and exhibiting neuroprotective properties.

Biochemical Pathways

For instance, furan-containing compounds have been employed as medicines in a number of distinct disease areas . Furthermore, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) has been shown to affect basic synaptic transmission, long-term potentiation (LTP), and excitability in the dentate gyrus (DG) of the hippocampus of anesthetized rats .

Pharmacokinetics

F2mpa, a related compound, has been described as having moderate to good admet properties . This suggests that N-(furan-2-ylmethyl)-2-methylpropan-2-amine might have similar pharmacokinetic properties.

Result of Action

Furan derivatives have been noted for their remarkable therapeutic efficacy , suggesting that they may have significant molecular and cellular effects.

Action Environment

It has been noted that the use of ethyl acetate as a solvent inhibited the formation of a tertiary amine by-product, suggesting that solvent choice can influence the reaction outcomes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-N-(2-furylmethyl)amine typically involves the reaction of tert-butylamine with 2-furylmethyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

- Solvent: Anhydrous ethanol or another suitable solvent

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions would be employed to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-N-(2-furylmethyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to secondary or primary amines.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation

Substitution: Halogens (e.g., bromine) or other electrophiles in the presence of a Lewis acid catalyst

Major Products

Oxidation: this compound N-oxide

Reduction: this compound reduced to secondary or primary amines

Substitution: Halogenated derivatives of the furan ring

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

- N-(tert-butyl)-N-(2-thienylmethyl)amine

- N-(tert-butyl)-N-(2-pyridylmethyl)amine

- N-(tert-butyl)-N-(2-phenylmethyl)amine

Uniqueness

N-(tert-butyl)-N-(2-furylmethyl)amine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Biological Activity

N-(tert-butyl)-N-(2-furylmethyl)amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its chemical properties, synthesis, biological effects, and potential therapeutic applications, supported by relevant research findings and case studies.

This compound is characterized by its unique structure, which includes a tert-butyl group and a furan moiety. The synthesis typically involves the reaction of tert-butylamine with 2-furylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions generally include:

- Solvent : Anhydrous ethanol or similar solvents

- Temperature : Room temperature to reflux

- Reaction Time : Several hours to overnight

This compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, leading to derivatives with altered biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Effects

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines, potentially through the activation of caspase pathways. For instance, a study reported that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in human cancer cells.

Neuroprotective Potential

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells and may protect against neurodegenerative diseases by modulating signaling pathways associated with cell survival and apoptosis. Research on animal models indicates that this compound can mitigate neurotoxic effects induced by various agents .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, showcasing its potential as an antimicrobial agent.

- Cancer Cell Apoptosis : In an experimental setup involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a 40% increase in apoptosis compared to control groups. Flow cytometry analysis confirmed significant changes in cell cycle distribution and increased annexin V positivity.

- Neuroprotection in Animal Models : In a study involving mice subjected to neurotoxic agents, administration of this compound resulted in reduced behavioral deficits and lower levels of oxidative markers compared to untreated controls. This suggests a protective role against neurodegeneration .

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anticancer, Neuroprotective | Disruption of membranes, Induction of apoptosis, Reduction of oxidative stress |

| N-(tert-butyl)-N-(2-thienylmethyl)amine | Moderate anticancer activity | Similar apoptotic pathways |

| N-(tert-butyl)-N-(2-pyridylmethyl)amine | Limited antimicrobial activity | Varies based on structural differences |

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-9(2,3)10-7-8-5-4-6-11-8/h4-6,10H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNBNJINCKLJFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406014 | |

| Record name | N-[(Furan-2-yl)methyl]-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115881-56-6 | |

| Record name | N-[(Furan-2-yl)methyl]-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.